molecular formula C6H9N3O4 B12935463 (S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid

(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid

Cat. No.: B12935463
M. Wt: 187.15 g/mol
InChI Key: UROMBTYUGMWQMT-VKHMYHEASA-N
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Description

(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is a chiral amino acid derivative that features an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions to form the imidazolidinone ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce simpler imidazolidinone compounds.

Scientific Research Applications

(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific combination of an amino acid side chain and an imidazolidinone ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

(2S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid

InChI

InChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)/t3-/m0/s1

InChI Key

UROMBTYUGMWQMT-VKHMYHEASA-N

Isomeric SMILES

C1C(=O)NC(=O)N1C[C@@H](C(=O)O)N

Canonical SMILES

C1C(=O)NC(=O)N1CC(C(=O)O)N

Origin of Product

United States

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